4-Phenyltridecyl pyrimidine-5-carboxylate
Description
4-Phenyltridecyl pyrimidine-5-carboxylate is a synthetic pyrimidine derivative characterized by a long tridecyl chain substituted with a phenyl group at the C-4 position of the pyrimidine ring.
Properties
Molecular Formula |
C24H34N2O2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-phenyltridecyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H34N2O2/c1-2-3-4-5-6-7-9-13-22(21-14-10-8-11-15-21)16-12-17-28-24(27)23-18-25-20-26-19-23/h8,10-11,14-15,18-20,22H,2-7,9,12-13,16-17H2,1H3 |
InChI Key |
RXAIFNJRSZACRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCOC(=O)C1=CN=CN=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyltridecyl pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For this compound, the specific reactants would include a phenyl-substituted aldehyde, a tridecyl-substituted β-keto ester, and urea. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid and heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Phenyltridecyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl and tridecyl groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Phenyltridecyl pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other bioactive pyrimidines.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-Phenyltridecyl pyrimidine-5-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins, disrupting cellular processes such as proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-5-Carboxylate Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of pyrimidine-5-carboxylates are heavily influenced by substituents at the C-2, C-4, and ester positions. Key comparisons include:
Key Observations:
- Target Specificity: Piperazinyl and amino groups at C-2 enhance interactions with enzymes like HDACs or kinases, while sulfonamido groups at C-4 improve bactericidal activity .
Mechanistic Insights
- Antimalarial Activity: 4-Aminoquinoline-pyrimidine hybrids (e.g., ) accumulate in digestive vacuoles via weak-base trapping. The 4-phenyltridecyl analog may leverage similar mechanisms but with prolonged retention due to its hydrophobic tail .
- Antimicrobial Action: Ethyl 2-amino-4-chloro derivatives disrupt microbial membranes or inhibit enzymes, whereas sulfonamido derivatives () likely target folate synthesis .
- Kinase Inhibition : Hybrid compounds (e.g., ) with pyrimidine-5-carboxylate cores inhibit WEE1 kinase, a cancer target. Bulkier substituents like phenyltridecyl may alter binding kinetics or selectivity .
Physicochemical Properties
Table 2: Comparative Physicochemical Profiles
Key Trade-offs:
Stability and Metabolic Considerations
- Ring Cleavage: Pyrimidine-5-carboxylates with electron-withdrawing groups (e.g., nitro or amino at C-4) undergo acid-catalyzed ring cleavage, as seen in . The 4-phenyltridecyl group’s steric bulk may mitigate this instability .
- Metabolism : Longer alkyl chains (e.g., tridecyl) are prone to oxidative metabolism, whereas ethyl esters are hydrolyzed to active acids .
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